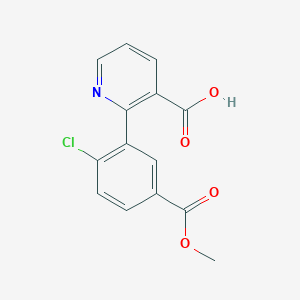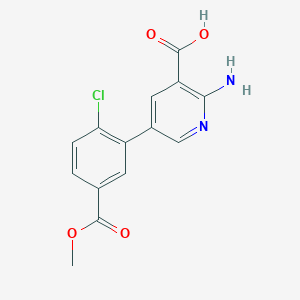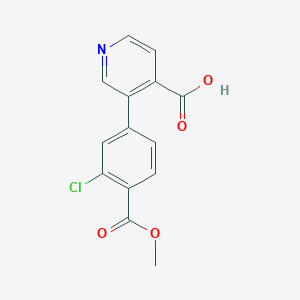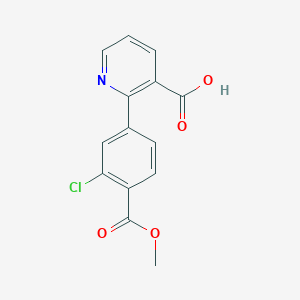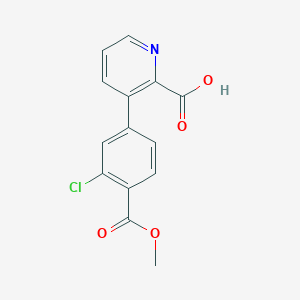
5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid (5-CMHNA) is a novel compound that has recently been studied for its potential applications in the field of biochemistry and physiology. 5-CMHNA is a hydrophilic molecule, which means it is highly soluble in water, and it is also an aryl halide, meaning it has a halogen atom attached to an aromatic ring. 5-CMHNA is a relatively new compound and is currently being studied for its potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential applications in the field of biochemistry and physiology. It has been found to have potential therapeutic applications due to its ability to reduce inflammation and oxidative stress. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been shown to have possible applications in the field of cancer research. It has been found to inhibit the growth of human colon cancer cells in vitro, suggesting that it may have potential anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory molecules. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been found to have antioxidant properties, which could play a role in its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of diseases such as cancer, arthritis, and cardiovascular disease. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been found to have beneficial effects on the cardiovascular system, including the reduction of blood pressure and cholesterol levels. Furthermore, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been found to have anti-cancer properties, as it has been found to inhibit the growth of human colon cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments is its high solubility in water, which makes it easy to work with. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. However, there are some limitations to the use of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments. For example, the exact mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is still unknown, making it difficult to use in certain experiments. In addition, the exact effects of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% on the human body are still unknown, making it difficult to use in clinical trials.
Zukünftige Richtungen
There are many potential future directions for research into 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%. One potential direction is to further investigate the exact mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%, as this could lead to improved therapeutic applications. In addition, further research into the anti-cancer properties of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% could lead to new treatments for cancer. Furthermore, further research into the effects of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% on the cardiovascular system could lead to new treatments for cardiovascular diseases. Finally, further research into the potential therapeutic applications of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% could lead to new treatments for a variety of diseases.
Synthesemethoden
5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-chloro-2-methoxycarbonylphenyl (5-CMP) with sodium hydroxide to form 5-chloro-2-methoxycarbonylphenyl-2-hydroxynicotinic acid (5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%). The second step involves the reaction of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% with an aqueous solution of sodium hydroxide to form the final product, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%, 95%.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARGZVBGCNKTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688325 |
Source


|
| Record name | 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-27-5 |
Source


|
| Record name | 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
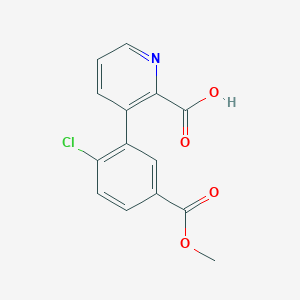

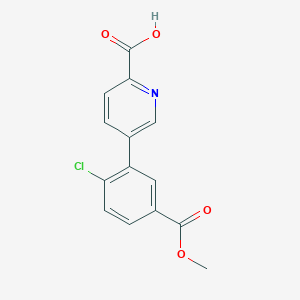
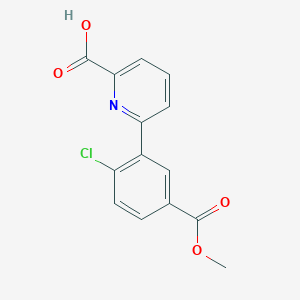
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)

